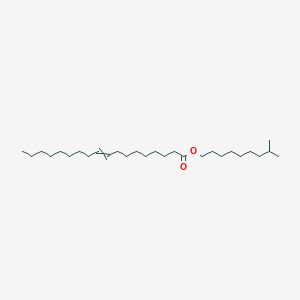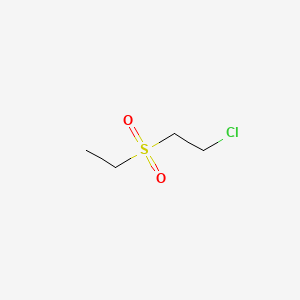
Phloroglucinol triacetate
Overview
Description
Phloroglucinol triacetate (PTA) is a phloroglucinol derivative with a broad range of applications in the field of scientific research. It is a white crystalline solid with a molecular weight of 242.19 g/mol and a melting point of about 175°C. PTA is used in the synthesis of various chemical compounds, as well as in the study of biochemical and physiological processes. In
Scientific Research Applications
Phloroglucinol triacetate has a wide range of applications in scientific research. It is used in the synthesis of various chemical compounds, such as dyes, pigments, and pharmaceuticals. This compound is also used as a reagent in biochemical and physiological studies, as well as in the study of drug metabolism. Additionally, this compound can be used as a catalyst in organic synthesis, and as a stabilizer in pharmaceutical formulations.
Mechanism of Action
Target of Action
Phloroglucinol, the core compound of Phloroglucinol triacetate, primarily targets the digestive and biliary tracts . It is used as a spasmolytic agent to treat colic and spastic pain in these areas .
Mode of Action
It is known that phloroglucinol, the core compound, acts as a spasmolytic agent, relieving spasms in the digestive and biliary tracts .
Biochemical Pathways
Phloroglucinol compounds are synthesized by some species of Pseudomonads based on the 2,4-diacetylphloroglucinol (DAPG) biosynthetic pathway . The biosynthesis pathway of DAPG has been identified, and most of the genes involved in the pathway have been cloned and characterized .
Result of Action
The primary result of this compound’s action is the relief of spastic pain in the digestive and biliary tracts . It achieves this by acting as a spasmolytic agent, reducing spasms in these areas .
Advantages and Limitations for Lab Experiments
The main advantage of Phloroglucinol triacetate for lab experiments is its low toxicity. This compound has a low toxicity profile and is generally regarded as safe for use in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. The main limitation of this compound for lab experiments is its instability. This compound is sensitive to light and heat, and must be stored in a dark, cool place.
Future Directions
The potential future directions for Phloroglucinol triacetate include further research into its biochemical and physiological effects, as well as its mechanism of action. Additionally, further research into the synthesis of this compound and its use as a reagent in organic synthesis is needed. Additionally, further research into the use of this compound as a stabilizer in pharmaceutical formulations is needed. Finally, further research into the use of this compound as a catalyst in organic synthesis is needed.
properties
IUPAC Name |
(3,5-diacetyloxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-7(13)16-10-4-11(17-8(2)14)6-12(5-10)18-9(3)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWKAMVDWLTMKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184077 | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2999-40-8 | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002999408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2999-40-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriol, triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phloroglucinol triacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5H-3,5a-Epoxynaphth[2,1-c]oxepin, dodecahydro-3,8,8,11a-tetramethyl-](/img/structure/B1596105.png)
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium perchlorate](/img/structure/B1596106.png)









![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)
